molecular formula C8H12BrN3O2S2 B3926307 4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide

4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide

Cat. No.: B3926307
M. Wt: 326.2 g/mol
InChI Key: AEFHFAXJRLZKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide is a complex organic compound that features a unique combination of a triazole ring and a thiophene ring

Properties

IUPAC Name

4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S2.BrH/c1-5-3-15(12,13)4-7(5)14-8-9-6(2)10-11-8;/h3,7H,4H2,1-2H3,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFHFAXJRLZKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1SC2=NNC(=N2)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then linked to the thiophene ring through a sulfanyl group. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-propoxy-1,2,4-triazoline-3-one: Similar triazole ring structure but different substituents.

    5-amino-1H-1,2,4-triazole-3-thiol: Similar triazole ring with an amino group.

    1-benzyl-1H-1,2,3-triazole: Different triazole ring but with a benzyl group.

Uniqueness

The uniqueness of 4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide lies in its combination of a triazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide
Reactant of Route 2
4-methyl-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.